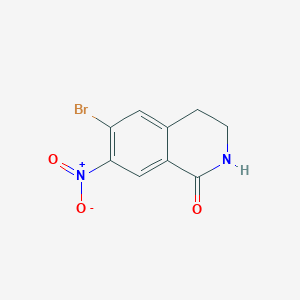

6-Bromo-7-nitro-3,4-dihydroisoquinolin-1(2H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Bromo-7-nitro-3,4-dihydroisoquinolin-1(2H)-one is a synthetic organic compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-7-nitro-3,4-dihydroisoquinolin-1(2H)-one typically involves multi-step organic reactions. One common method includes the following steps:

Bromination: The bromine atom is introduced via bromination, often using bromine or N-bromosuccinimide (NBS) as the brominating agents.

Cyclization: The formation of the dihydroisoquinolinone structure is achieved through cyclization reactions, which may involve the use of catalysts and specific reaction conditions to ensure the correct formation of the ring structure.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, potentially converting the dihydroisoquinolinone to an isoquinolinone.

Reduction: Reduction of the nitro group to an amine group can be achieved using reducing agents such as hydrogen gas with a palladium catalyst or other metal hydrides.

Substitution: The bromine atom can be substituted with other nucleophiles in substitution reactions, leading to a variety of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are frequently used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions or with the aid of a catalyst.

Major Products

Oxidation: Isoquinolinone derivatives.

Reduction: Amino derivatives of the original compound.

Substitution: Various substituted isoquinolinone derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Antifungal and Antimicrobial Applications

Recent studies have highlighted the potential of 3,4-dihydroisoquinolin-1(2H)-one derivatives, including 6-bromo-7-nitro variants, as effective antifungal agents. A notable study synthesized 59 derivatives using the Castagnoli–Cushman reaction, demonstrating that certain compounds exhibited superior antioomycete activity against Pythium recalcitrans, with one derivative (I23) showing an EC50 value of 14 μM, outperforming the commercial fungicide hymexazol (37.7 μM) . In vivo tests revealed a preventive efficacy of up to 96.5% at higher doses, indicating significant potential for agricultural applications in plant disease management.

Synthesis and Structural Insights

The synthesis of 6-bromo-7-nitro-3,4-dihydroisoquinolin-1(2H)-one often employs organocatalytic methods. For instance, the asymmetric synthesis of related compounds has been achieved through a one-pot reaction involving quinine-based squaramide organocatalysts. This method yielded moderate to good enantioselectivities (40–95% ee), demonstrating the versatility of these compounds in synthetic chemistry . Such synthetic pathways are crucial for developing new derivatives with enhanced bioactivity.

The biological activity of this compound derivatives extends beyond antifungal properties. They have been implicated in various biological processes, including anticancer activity. A study on amino-quinolone derivatives indicated that compounds featuring tetrahydroisoquinoline structures exhibited promising anticancer properties against SKOV-3 cell lines with a GI50 value significantly lower than standard treatments . The mechanism of action often involves interaction with specific cellular targets, highlighting the importance of structure-activity relationships (SAR) in drug design.

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of 6-Bromo-7-nitro-3,4-dihydroisoquinolin-1(2H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro and bromine groups can influence the compound’s reactivity and binding affinity, affecting its overall biological activity. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparaison Avec Des Composés Similaires

Similar Compounds

6-Bromo-3,4-dihydroisoquinolin-1(2H)-one: Lacks the nitro group, which may result in different chemical and biological properties.

7-Nitro-3,4-dihydroisoquinolin-1(2H)-one:

6-Chloro-7-nitro-3,4-dihydroisoquinolin-1(2H)-one: Similar structure but with a chlorine atom instead of bromine, which can lead to different reactivity and biological activity.

Uniqueness

6-Bromo-7-nitro-3,4-dihydroisoquinolin-1(2H)-one is unique due to the presence of both bromine and nitro groups, which confer distinct chemical properties and potential for diverse applications. The combination of these functional groups can enhance its reactivity and specificity in various chemical and biological contexts, making it a valuable compound for research and development.

Activité Biologique

6-Bromo-7-nitro-3,4-dihydroisoquinolin-1(2H)-one is a notable compound within the isoquinoline family, characterized by its unique structural features that may confer significant biological activity. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H8BrN2O2, with a molecular weight of approximately 226.07 g/mol. Its structure includes a bromine atom and a nitro group, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₈BrN₂O₂ |

| Molecular Weight | 226.07 g/mol |

| CAS Number | 147497-32-3 |

| Purity | ≥98% |

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives with isoquinoline structures have shown effectiveness against various bacterial strains due to their ability to disrupt cell wall synthesis and inhibit protein synthesis.

Anticancer Activity

Several studies have explored the anticancer potential of isoquinoline derivatives. Specifically, compounds with bromine and nitro substitutions have demonstrated cytotoxic effects in cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For example, a study highlighted that such derivatives can trigger mitochondrial apoptosis pathways even in the presence of anti-apoptotic proteins like Bcl-2 .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for cancer cell survival.

- Receptor Interaction : It has been suggested that the compound interacts with neurotransmitter receptors, potentially influencing neurochemical pathways.

- Oxidative Stress Induction : The nitro group may contribute to increased oxidative stress within cells, leading to apoptosis.

Study on Anticancer Effects

In a recent study published in Molecules, researchers investigated the effects of various isoquinoline derivatives on cancer cell lines. They found that this compound exhibited an IC50 value indicating significant cytotoxicity against human breast cancer cells (MCF-7) at concentrations as low as 10 µM .

Antimicrobial Activity Assessment

A comparative study assessed the antimicrobial efficacy of several isoquinoline derivatives, including this compound. The results indicated that this compound showed a minimum inhibitory concentration (MIC) against Staphylococcus aureus comparable to standard antibiotics .

Propriétés

IUPAC Name |

6-bromo-7-nitro-3,4-dihydro-2H-isoquinolin-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.04.19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O3/c10-7-3-5-1-2-11-9(13)6(5)4-8(7)12(14)15/h3-4H,1-2H2,(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFXQVBVQGGVTBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C2=CC(=C(C=C21)Br)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.